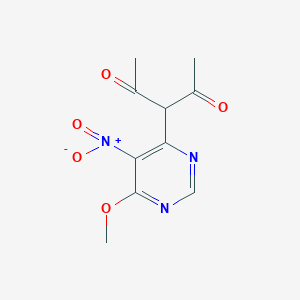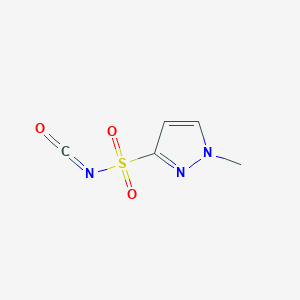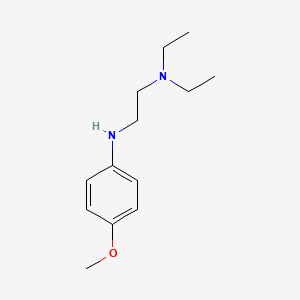
1,2-Ethanediamine, N,N-diethyl-N'-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of two ethyl groups and a 4-methoxyphenyl group attached to the nitrogen atoms of the ethylenediamine backbone. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1,2-dichloroethane with diethylamine and 4-methoxyaniline under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- involves large-scale chemical reactors where the reactants are mixed and heated under controlled temperatures and pressures. The reaction mixture is then purified through distillation and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, enzyme inhibition, and receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediamine, N,N-diethyl-: Similar structure but lacks the 4-methoxyphenyl group.
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Contains additional methyl groups on the nitrogen atoms.
Ethylenediamine: The simplest form of ethylenediamine without any additional substituents.
Uniqueness
1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall functionality, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
89687-26-3 |
|---|---|
Fórmula molecular |
C13H22N2O |
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-(4-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H22N2O/c1-4-15(5-2)11-10-14-12-6-8-13(16-3)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3 |
Clave InChI |
XUCODAYOWPYRCL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)
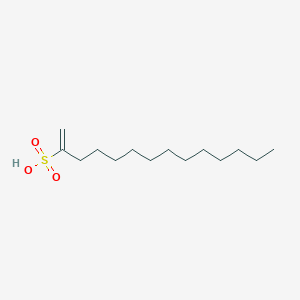

![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)
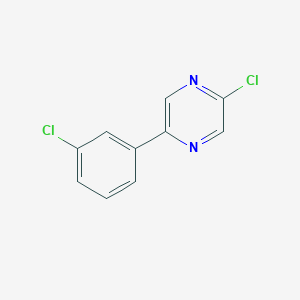
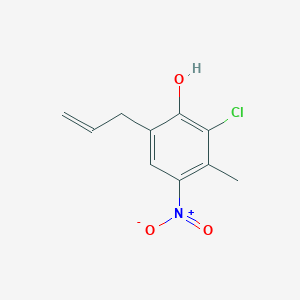
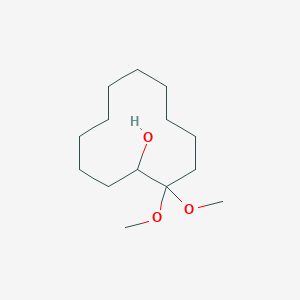

![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)
